molecular formula C9H7BrN2O2 B2509904 Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate CAS No. 1427371-09-2

Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate

Cat. No.: B2509904
CAS No.: 1427371-09-2
M. Wt: 255.071
InChI Key: JZRXQRBTQCYYLS-UHFFFAOYSA-N
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Description

Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound with the molecular formula C9H7BrN2O2. It is a derivative of imidazo[1,5-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate typically involves the bromination of imidazo[1,5-a]pyridine followed by esterification. One common method includes the reaction of imidazo[1,5-a]pyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by esterification with methanol to form the methyl ester .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate is unique due to the presence of the bromine atom at the 5-position and the methyl ester group at the 8-position. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8(10)12-5-11-4-7(6)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRXQRBTQCYYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N2C1=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427371-09-2
Record name 5-bromo-imidazo[1,5-a]pyridine-8-carboxylic acid methyl ester
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